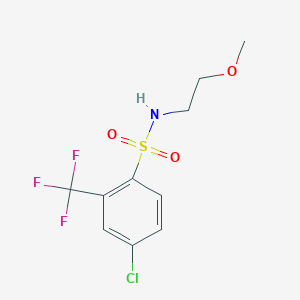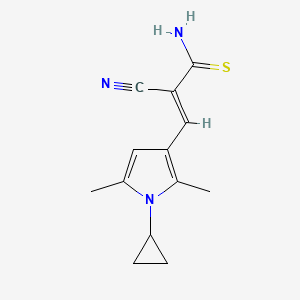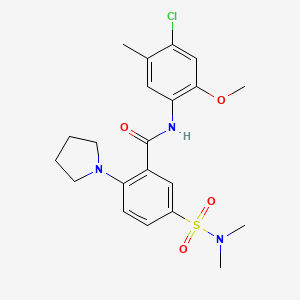![molecular formula C14H9Cl2FN2O3 B7476533 [2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-chloro-4-fluorobenzoate](/img/structure/B7476533.png)
[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-chloro-4-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-chloro-4-fluorobenzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to have significant biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Aplicaciones Científicas De Investigación
[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-chloro-4-fluorobenzoate has a wide range of potential scientific research applications. This compound has been studied for its anti-tumor properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential as a tool for investigating the role of certain enzymes in biological systems. Specifically, this compound has been used to study the activity of histone deacetylases, which are involved in the regulation of gene expression.
Mecanismo De Acción
The exact mechanism of action of [2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-chloro-4-fluorobenzoate is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes, including histone deacetylases. By inhibiting the activity of these enzymes, this compound may be able to alter gene expression and cellular processes in a way that is beneficial for scientific research.
Biochemical and Physiological Effects:
[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-chloro-4-fluorobenzoate has been shown to have significant biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to alter the expression of certain genes, including those involved in cell cycle regulation and DNA repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-chloro-4-fluorobenzoate in lab experiments is its specificity for certain enzymes, such as histone deacetylases. This specificity can allow researchers to investigate the role of these enzymes in biological systems with greater precision. However, one limitation of using this compound is its potential toxicity. This compound has been shown to be toxic to certain cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving [2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-chloro-4-fluorobenzoate. One potential direction is the development of more potent and selective inhibitors of histone deacetylases. Additionally, this compound could be used in combination with other compounds to investigate synergistic effects on cellular processes. Finally, this compound could be used to investigate the role of histone deacetylases in various disease states, such as cancer and neurodegenerative disorders.
Métodos De Síntesis
The synthesis of [2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-chloro-4-fluorobenzoate involves a multi-step process. The starting material for this synthesis is 2-chloro-4-fluorobenzoic acid, which is reacted with thionyl chloride to produce 2-chloro-4-fluorobenzoyl chloride. This intermediate is then reacted with 2-aminopyridine to produce 2-(2-chloro-4-fluorobenzoyl)pyridine. Finally, this compound is reacted with ethyl oxalyl chloride to produce the desired product. The overall yield of this synthesis is moderate, but the purity of the final product is high.
Propiedades
IUPAC Name |
[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl] 2-chloro-4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FN2O3/c15-8-1-4-12(18-6-8)19-13(20)7-22-14(21)10-3-2-9(17)5-11(10)16/h1-6H,7H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCPIESRCBSZEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)OCC(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-chloro-4-fluorobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[2-(2-Chlorophenoxy)ethyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7476474.png)
![N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B7476476.png)

![N-(4-bromo-3-methylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7476484.png)
![[2-(4-Fluoroanilino)-2-oxoethyl] 2-[2-(4-methylanilino)-2-oxoethyl]sulfanylbenzoate](/img/structure/B7476492.png)
![N-[(4-fluorophenyl)methyl]-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7476506.png)
![4-oxo-N-[3-oxo-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propyl]-4-thiophen-2-ylbutanamide](/img/structure/B7476524.png)
![1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7476525.png)
![3-[2-(4-carbamoylanilino)-2-oxoethoxy]-N-(2-methoxyphenyl)naphthalene-2-carboxamide](/img/structure/B7476537.png)
![1-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B7476545.png)
![[2-(Tert-butylcarbamoylamino)-2-oxoethyl] 2-(2-cyanophenyl)sulfanylbenzoate](/img/structure/B7476555.png)